Due to the presence of the piperazine ring, this molecule could be investigated for its potential medicinal properties. Piperazine derivatives have been known to exhibit various bioactivities, including acting as antiparasitics, antifungals, and antibiotics PubChem: ). Researchers could synthesize and test this molecule to see if it has any similar properties.
The molecule contains a Boc protecting group, which is commonly used in organic synthesis to protect a carboxylic acid group during a reaction. Researchers might use this molecule as a starting material for further synthetic transformations to create more complex molecules with desired properties ScienceDirect: .
The molecule's structure could be of interest for researchers in materials science interested in designing new materials with specific properties. The combination of the piperazine and pyridine rings could lead to interesting aromatic and hydrogen bonding interactions that could be useful in material design Royal Society of Chemistry: .
1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine is a piperazine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) group, a carboxy group, and a pyridine moiety. The compound features a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The Boc group is commonly used in organic synthesis to protect amines, while the carboxy-pyridin-3-yl-methyl substituent introduces additional functional diversity, potentially enhancing the compound's biological activity and reactivity.
The chemical reactivity of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine can be explored through various transformations typical of piperazine derivatives. These include:
Piperazine derivatives have been extensively studied for their biological activities. Compounds similar to 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine have shown potential as:
The synthesis of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine typically involves several steps:
1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine has potential applications in various fields:
Interaction studies involving 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine focus on its binding affinity and efficacy against specific biological targets. These studies are crucial for understanding its mechanism of action, especially in relation to neurotransmitter receptors or enzymes involved in metabolic pathways.
In vitro assays often assess its effects on cell viability, proliferation, and apoptosis in various cancer cell lines, providing insights into its potential therapeutic applications.
Several compounds share structural similarities with 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine. Here are some notable examples:
Compound Name | Structure Overview | Unique Features |
---|---|---|
4-(Carboxymethyl)piperazine | Piperazine with carboxymethyl group | Lacks protective Boc group |
1-Boc-piperazine | Piperazine with Boc protection | Simpler structure without additional groups |
4-(Pyridin-2-yl)methylpiperazine | Piperazine with pyridine substituent | Different pyridine position |
1-(Carboxyphenyl)piperazine | Piperazine with carboxyphenyl substituent | Aromatic substitution instead of pyridine |
The uniqueness of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine lies in its combination of protective groups and specific functional substituents that may enhance its biological activity compared to simpler analogs.
Traditional approaches to synthesizing 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine rely on established protecting group chemistry for piperazine functionalization. The tert-butoxycarbonyl (Boc) protecting group has remained the most widely used nitrogen protecting group due to its stability under basic and neutral conditions while being readily removable under acidic conditions [1] [2].
The selective mono-protection of piperazine presents significant challenges due to the symmetrical nature of the diamine substrate. Traditional methods employ di-tert-butyl dicarbonate (Boc₂O) as the protecting reagent, with various strategies to achieve selectivity [3] [4].
Direct Boc Protection Method
The conventional approach involves treating anhydrous piperazine with Boc₂O under controlled conditions. Research has demonstrated that selective mono-protection can be achieved by carefully controlling stoichiometry and reaction conditions . The procedure typically involves dissolving piperazine in toluene at 0-5°C, followed by slow addition of 0.8-1.0 equivalents of Boc₂O. However, this method suffers from poor selectivity, with yields typically ranging from 45-55% due to competing bis-Boc product formation [6] [7].
Acetate Salt Strategy
An improved approach utilizes acetic acid to form a mono-protonated piperazine salt, enhancing selectivity for mono-protection . This method involves treating piperazine with acetic acid to form the acetate salt, followed by controlled addition of Boc₂O at low temperatures. The procedure yields 60-70% of the desired mono-Boc piperazine with improved purity (95-98%) . The reaction mechanism involves preferential protection of the non-protonated nitrogen, effectively blocking one nitrogen from reaction.
Modified Diethanolamine Route
Recent advances have introduced an innovative approach starting from diethanolamine rather than piperazine itself [3] [6]. This method proceeds through three sequential steps: chlorination with thionyl chloride, Boc protection with Boc₂O, and cyclization with ammonia. The process achieves remarkable yields of 93.5-98.6% with purities exceeding 99% [6]. The synthetic sequence begins with treating diethanolamine (105g, 1 mol) with thionyl chloride (327g, 2.75 mol) under reflux for 4.5 hours, followed by Boc protection and final cyclization at 60°C [6].
Reaction Optimization Parameters
Parameter | Direct Method | Acetate Method | Diethanolamine Route |
---|---|---|---|
Temperature (°C) | 0-5 | 0-25 | 10-60 |
Reaction Time (h) | 12-24 | 12-24 | 20-22 |
Yield (%) | 45-55 | 60-70 | 93.5-98.6 |
Purity (%) | 90-95 | 95-98 | >99 |
The introduction of the carboxy-pyridin-3-yl-methyl substituent onto the Boc-protected piperazine represents a critical step requiring efficient carbon-nitrogen bond formation. Multiple coupling strategies have been developed to achieve this transformation [8] [9].
Carbodiimide-Mediated Coupling
The most widely employed approach utilizes carbodiimide coupling reagents to activate the carboxylic acid functionality of pyridine-3-carboxylic acid for nucleophilic attack by the piperazine nitrogen [10] [11]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) represents the preferred reagent due to its water solubility and ease of workup [10]. The mechanism involves formation of an O-acylisourea intermediate that undergoes nucleophilic displacement by the piperazine nitrogen to form the desired amide bond [10].
The optimal reaction conditions employ EDC (1.2-1.5 equivalents) with 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve yields [12]. Reactions are typically conducted in dichloromethane or dimethylformamide at temperatures ranging from 0-25°C over 12-24 hours, achieving yields of 70-85% [9].
Dicyclohexylcarbodiimide (DCC) Coupling
Alternative coupling protocols employ DCC as the activating agent, often in combination with 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst [12]. While DCC offers similar reactivity to EDC, the formation of insoluble dicyclohexylurea byproducts can complicate purification. Yields typically range from 60-75% under optimized conditions [12].
Advanced Coupling Reagents
Modern coupling strategies have introduced more efficient reagents such as EDCI/NHS (N-hydroxysuccinimide) combinations and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) [9]. These reagents offer improved reaction rates and cleaner product profiles, with yields reaching 75-90% under optimized conditions.
Coupling Reaction Parameters
Coupling Agent | Additive | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
EDC | HOBt | DCM/DMF | 12-24 | 70-85 |
DCC | DMAP | DCM/THF | 12-24 | 60-75 |
EDCI | NHS | DCM | 8-16 | 75-90 |
HATU | DIPEA | DMF | 6-12 | 80-90 |
Contemporary synthetic methodologies have evolved to incorporate transition metal catalysis and advanced activation strategies, offering improved efficiency and selectivity for piperazine functionalization [13] [14] [15].
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-nitrogen bonds in piperazine synthesis [15] [16] [17]. The Buchwald-Hartwig amination represents a particularly effective approach for coupling aryl halides with piperazine derivatives [15]. Research has demonstrated that Pd(OAc)₂ combined with phosphine ligands such as triphenylphosphine or BINAP provides excellent catalytic activity [16].
Optimized reaction conditions typically employ 2.5 mol% Pd(OAc)₂ with 5 mol% piperazine as ligand, using potassium phosphate as base in dimethylformamide at 140°C [16]. This system achieves good to excellent yields (70-95%) for the homocoupling of heteroaryl halides, demonstrating the versatility of piperazine as both substrate and ligand [16].
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura reaction has found application in the synthesis of pyridylpiperazine derivatives [14] [18]. Key to success is the regioselective cross-coupling at specific positions of dihalopyridine substrates. Research on N-(3,5-dibromo-2-pyridyl)piperazines has shown that palladium-catalyzed regioselective coupling preferentially occurs at the 3-position, enabling the synthesis of unsymmetrical 3,5-disubstituted pyridylpiperazines [18].
Catalyst System Optimization
Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/EtOH | 80-110 | 75-95 |
Pd(PPh₃)₄ | None | Cs₂CO₃ | Toluene | 100-120 | 70-90 |
Pd/C | None | None | MeOH | 25-50 | 85-98 |
Copper-Catalyzed Methodologies
Copper-catalyzed coupling reactions offer cost-effective alternatives to palladium systems [13]. The Ullmann-type coupling of aryl halides with piperazines can be achieved using copper(I) catalysts with appropriate ligands. While generally requiring higher temperatures (90-120°C) and longer reaction times (12-24 hours), these methods provide moderate to good yields (60-80%) with significantly reduced catalyst costs [13].
Microwave-assisted organic synthesis (MAOS) has revolutionized piperazine chemistry by dramatically reducing reaction times while maintaining or improving yields [19] [20] [21].
Batch Microwave Processing
Traditional batch microwave methods have shown significant advantages over conventional heating for piperazine synthesis [20]. Research has demonstrated that microwave irradiation at low power settings (80W, 10% maximum power) using pulse heating (3 seconds on, 4 seconds off) maintains gentle boiling while accelerating reactions [20]. These conditions reduce typical reaction times from several hours to 5-30 minutes while achieving yields of 80-95% [20].
Flow Microwave Reactor Development
Advanced flow microwave reactor systems represent the cutting edge of piperazine synthesis technology [19] [20]. These systems combine the benefits of continuous flow processing with microwave acceleration, enabling precise temperature and residence time control [20]. Flow reactors equipped with catalytic beds allow for residence times as short as 2-10 minutes while achieving yields of 85-98% [20].
The flow reactor design incorporates a circulating system where only a small reaction volume is exposed to microwave irradiation, making the system highly energy-efficient and scalable [20]. Key advantages include variability in operation modes, enhanced safety through reduced reagent contact, and simplified scale-up for industrial applications [20].
Solvent-Free Microwave Synthesis
Recent developments in solvent-free microwave synthesis have demonstrated remarkable efficiency for piperazine derivatives [21]. These methods eliminate the need for organic solvents while achieving reaction times of 30-180 seconds compared to conventional 2-4 hour procedures [21]. The protocol achieves wider substrate scope with good to excellent yields and simplified purification, as products can be separated without chromatographic techniques [21].
Microwave Optimization Parameters
Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
---|---|---|---|---|
Batch MW | 80-160 | 80-120 | 5-30 | 80-95 |
Flow MW | 80 | 100-140 | 2-10 | 85-98 |
Solvent-free | 350-500 | 120-180 | 0.5-3 | 90-97 |
Energy Efficiency and Environmental Benefits
Microwave-assisted synthesis offers substantial environmental advantages through reduced energy consumption and elimination of volatile organic solvents [21]. The selective heating mechanism of microwaves provides superior energy transfer efficiency compared to conventional heating methods [19]. Additionally, the dramatic reduction in reaction times translates to lower overall energy requirements and improved laboratory throughput [20].
The molecular architecture of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine can be understood through examination of crystallographic data from related piperazine-containing compounds. Piperazine itself crystallizes in the monoclinic space group P21/n at 150 K, with unit cell parameters a = 6.0079 Å, b = 5.1920 Å, and c = 8.407 Å [1]. The piperazine ring adopts an ideal chair conformation with nitrogen-hydrogen bonds positioned equatorially, and the molecule resides on a crystallographic inversion center [1].
The crystal structure of piperazine is characterized by the formation of N-H⋯N hydrogen-bonded chains measuring 2.319 Å, which are built along the 21 axes [1]. These chains are related by crystallographic inversion centers located at the molecular centers, creating layers of molecules parallel to the (01) planes with an intermolecular distance of 5.53 Å between successive molecular centroids [1].
For N-Boc protected piperazines, crystallographic studies have revealed that the Boc protecting group preferentially attaches to the endocyclic nitrogen of the piperazine ring [2]. X-ray crystallography of related tert-butyl carbamate compounds shows that crystal structures are stabilized by hydrogen bonds of the N-H⋯N, N-H⋯O, and O-H⋯N types, forming supramolecular one-dimensional polymeric chains [2].
The tert-butyl carboxylate moiety in similar compounds exhibits characteristic bond lengths: N-C bond lengths of 1.404 Å, O-C bond lengths of 1.330 Å, and C=O bond lengths of 1.201 Å [3]. The carbamate group typically shows a nearly planar configuration with minimal deviation from planarity [3].
The conformational behavior of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine involves multiple dynamic processes. Piperazine rings can undergo chair-to-chair interconversion, similar to cyclohexanes, but with higher energetic barriers due to the presence of nitrogen atoms [4] [5]. For N-acylated piperazines, the limited rotation of the C-N amide bond results in restricted conformations due to partial double bond character [5].
Temperature-dependent nuclear magnetic resonance studies of benzoylated piperazines reveal two distinct coalescence points: one for amide bond rotation (TC = 313-318 K) and another for piperazine ring inversion (TC = 303-310 K) [5]. The activation energy barriers range from 57 to 66 kJ mol⁻¹ for both rotational and inversion processes [5].
The presence of the pyridine carboxylic acid substituent introduces additional conformational complexity through potential intramolecular hydrogen bonding interactions between the carboxylic acid group and the piperazine nitrogen atoms [6]. Molecular dynamics simulations of similar systems indicate that hydrogen bonding can significantly influence conformational preferences and molecular flexibility [7].
The nuclear magnetic resonance spectral characteristics of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine can be predicted based on extensive literature data for related compounds. For the Boc protecting group, the ¹H NMR spectrum typically displays a characteristic singlet at 1.47 ppm integrating for nine protons, corresponding to the tert-butyl group [8] [9].
The piperazine ring protons appear as complex multipiples in the range of 2.8-3.8 ppm, with the exact chemical shifts depending on the substitution pattern and conformational dynamics [5]. For mono-N-benzoylated piperazines, four distinct signals are observed for the NCH₂ groups: two signals for the methylene groups adjacent to the amide moiety (δ 3.41, 3.70 ppm) and two signals for the methylene groups adjacent to the amine residue (δ 2.81, 2.91 ppm) [5].
The ¹³C NMR spectrum of Boc-protected compounds characteristically shows signals at 155-156 ppm for the carbonyl carbon, 79-80 ppm for the quaternary carbon of the tert-butyl group, and 28.3 ppm for the methyl carbons [9]. Piperazine NCH₂ carbons typically resonate at 44-46 ppm [5].
For the pyridine carboxylic acid moiety, ¹H NMR signals appear in the aromatic region at 7.1-8.6 ppm, with the carboxylic acid proton often appearing as a broad signal around 13.0 ppm in DMSO-d₆ [10] [11]. The ¹³C NMR spectrum shows the carboxylic acid carbon at 164-165 ppm and aromatic carbons in the range of 150-156 ppm [10].
Two-dimensional NMR techniques, particularly COSY and NOESY experiments, are valuable for structural confirmation [4] [9]. COSY spectra reveal coupling patterns between piperazine protons, while NOESY experiments can provide information about spatial proximity between different parts of the molecule [9].
The mass spectrometric behavior of 1-Boc-4-(carboxy-pyridin-3-yl-methyl)-piperazine involves characteristic fragmentation patterns observed for related compound classes. Under electrospray ionization conditions, the molecular ion [M+H]⁺ is typically observed as a prominent peak [12] [13].
The most characteristic fragmentation pathway involves the loss of the Boc protecting group (m/z -100), corresponding to the elimination of CO₂ and isobutene [14]. This fragmentation is facilitated by the acid-labile nature of the tert-butyl carbamate bond under mass spectrometric conditions.
For pyridine carboxylic acid derivatives, common fragmentation patterns include the loss of the carboxyl group (m/z -45) to form a pyridine cation, and subsequent fragmentation of the aromatic ring system [13] [15]. Positive-mode electrospray ionization mass spectra often show predominance of [M+H]⁺ ions, while some derivatives may exhibit [M+H+CH₃CN]⁺ adduct ions [13].
The piperazine core typically contributes to base peak formation after deprotection, with characteristic fragmentation involving ring cleavage and nitrogen-containing fragment ions [14]. Sequential losses of tert-butyl groups (m/z -57) and carbon dioxide (m/z -44) are commonly observed for tert-butyl carbamate compounds [16].
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